9-Methyl-9H-carbazole-2-carbaldehyde
CAS No.: 108793-90-4
Cat. No.: VC2185373
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108793-90-4 |
---|---|
Molecular Formula | C14H11NO |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 9-methylcarbazole-2-carbaldehyde |
Standard InChI | InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-7-6-10(9-16)8-14(12)15/h2-9H,1H3 |
Standard InChI Key | QOBHAZPUGZRPSV-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O |
Canonical SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O |
Introduction
Structural Characteristics and Basic Properties
9-Methyl-9H-carbazole-2-carbaldehyde is a derivative of carbazole featuring two key modifications: a methyl group at position 9 (the nitrogen position) and an aldehyde group at position 2 of the carbazole ring system. This specific substitution pattern distinguishes it from related compounds such as the non-methylated variant (9H-Carbazole-2-carbaldehyde) and positional isomers like 9-methyl-9H-carbazole-3-carbaldehyde.
Chemical Identity and Physical Properties
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Registry Number | 108793-90-4 |
Molecular Formula | C₁₄H₁₁NO |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 9-Methyl-9H-carbazole-2-carbaldehyde |
Synonyms | 9-METHYL-9H-CARBAZOLE-2-CARBALDEHYDE; 9H-Carbazole-2-carboxaldehyde, 9-methyl- |
The molecular structure consists of the tricyclic carbazole system with a methyl substituent on the nitrogen atom and an aldehyde group at position 2 . This specific substitution pattern influences its physical properties, chemical reactivity, and biological interactions.
Comparison with Related Compounds
9-Methyl-9H-carbazole-2-carbaldehyde differs from its unmethylated counterpart (9H-Carbazole-2-carbaldehyde) primarily in the N-methylation, which affects the electron distribution in the ring system. Compared to positional isomers like 9-methyl-9H-carbazole-3-carbaldehyde, the location of the aldehyde group creates distinct chemical and biological profiles.
The N-methylation typically enhances lipophilicity and can affect the compound's ability to penetrate biological membranes, which may influence its pharmacological properties. The position of the aldehyde group at C-2 versus C-3 affects the electronic distribution within the molecule, potentially altering its reactivity patterns in chemical and biological systems.
Synthesis Methods and Chemical Reactivity
The synthesis of 9-Methyl-9H-carbazole-2-carbaldehyde typically involves a multi-step process starting from carbazole or appropriate precursors. Understanding these synthetic pathways is essential for researchers working with this compound.
Common Synthetic Routes
The synthesis generally follows two main strategies:
-
Direct formylation of 9-methyl-9H-carbazole through reactions like the Vilsmeier-Haack formylation
-
Methylation of pre-formylated 9H-carbazole-2-carbaldehyde
The Vilsmeier-Haack reaction is particularly useful, involving the treatment of 9-methyl-9H-carbazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the desired position. This method typically provides good yields and selectivity when properly controlled.
Reaction Patterns and Chemical Transformations
As a carbazole derivative with an aldehyde functional group, 9-Methyl-9H-carbazole-2-carbaldehyde participates in various chemical reactions:
-
Oxidation reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid.
-
Reduction reactions: The aldehyde can be reduced to the alcohol using appropriate reducing agents.
-
Condensation reactions: The aldehyde readily undergoes condensation with compounds containing active methylene groups.
-
Wittig and related reactions: These can transform the aldehyde into various alkenes and other functional groups.
These reaction patterns make the compound valuable as a synthetic intermediate in the preparation of more complex carbazole derivatives with potential applications in medicinal chemistry and materials science.
Safety Aspect | Classification/Information |
---|---|
GHS Symbols | GHS07, GHS05 |
Signal Word | Danger |
Hazard Statements | H318 (Causes serious eye damage), H302 (Harmful if swallowed) |
Risk Statements | 22-41 |
Hazard Class | IRRITANT |
These classifications indicate that the compound poses risks of serious eye damage and oral toxicity .
Analytical Methods and Characterization
The identification and purity assessment of 9-Methyl-9H-carbazole-2-carbaldehyde typically employ various analytical techniques that provide comprehensive characterization data.
Spectroscopic Characterization
Several spectroscopic methods are commonly used to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide structural confirmation through characteristic chemical shifts. The aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The aldehyde C=O stretching vibration typically appears around 1680-1700 cm⁻¹, providing a distinctive marker for this functional group.
-
Mass Spectrometry: Molecular weight confirmation and fragmentation patterns help establish structural identity. The molecular ion peak at m/z 209 corresponds to the molecular weight of 9-Methyl-9H-carbazole-2-carbaldehyde.
Structural Identification Parameters
The following identifiers assist in unambiguous compound identification:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C14H11NO/c1-15-10-5-6-12-11-4-2-3-9(8-16)13(11)15-14(12)7-10/h2-8,16H,1H3 (predicted based on structure) |
Canonical SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O (predicted based on structure) |
These parameters facilitate database searches and structural comparisons in scientific research contexts.
Research Applications and Scientific Significance
9-Methyl-9H-carbazole-2-carbaldehyde has potential applications across multiple scientific disciplines, driven by its unique structural features and reactivity.
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound serves as a valuable building block for:
-
Preparation of extended π-conjugated systems with applications in materials science
-
Synthesis of carbazole-based heterocycles through condensation reactions
-
Development of fluorescent probes utilizing the carbazole core's fluorescence properties
-
Creation of pharmacologically active compounds through modification of the aldehyde functionality
The presence of both the reactive aldehyde group and the N-methyl substitution provides multiple handles for synthetic elaboration.
Medicinal Chemistry Research
In medicinal chemistry, carbazole derivatives including 9-Methyl-9H-carbazole-2-carbaldehyde have been investigated for various therapeutic applications:
-
As anticancer agents, particularly against melanoma cells through p53 pathway activation
-
For antimicrobial development against resistant bacterial strains
-
In research on neuroprotective compounds for neurodegenerative disorders
-
As structural templates for the design of novel bioactive compounds targeting specific disease pathways
The compound's structural similarity to other biologically active carbazoles makes it a promising candidate for further pharmacological investigation.
Materials Science Applications
The carbazole core's electronic properties make 9-Methyl-9H-carbazole-2-carbaldehyde potentially useful in:
-
Development of organic electronic materials
-
Photopolymerization processes
-
Creation of organic dyes and photosensitizers
-
Design of fluorescent sensors and imaging agents
These applications leverage the compound's extended conjugation and the reactive aldehyde group's ability to participate in various condensation reactions.
Comparative Analysis with Related Compounds
Understanding how 9-Methyl-9H-carbazole-2-carbaldehyde compares to structural analogues provides valuable insights into structure-activity relationships.
Structural Analogues and Their Properties
The following table compares key properties of 9-Methyl-9H-carbazole-2-carbaldehyde with related compounds:
Compound | CAS Number | Molecular Weight | Key Structural Difference | Notable Properties |
---|---|---|---|---|
9-Methyl-9H-carbazole-2-carbaldehyde | 108793-90-4 | 209.24 g/mol | Reference compound | Combines N-methyl and 2-formyl features |
9H-Carbazole-2-carbaldehyde | 99585-18-9 | 195.22 g/mol | Lacks N-methyl group | Activates p53 pathway in melanoma cells |
9-Methyl-9H-carbazole-3-carbaldehyde | 21240-56-2 | 209.24 g/mol | Aldehyde at position 3 | Different reactivity pattern |
9H-Carbazole, 2-methyl- | 3652-91-3 | 181.23 g/mol | Methyl at position 2, no aldehyde | Different electronic properties |
This comparison highlights how subtle structural changes can significantly impact physical properties, chemical reactivity, and biological activity profiles .
Structure-Activity Relationships
The placement of functional groups on the carbazole scaffold creates distinct structure-activity relationships:
-
N-methylation (position 9) typically enhances lipophilicity and may improve cell penetration for biological applications
-
The aldehyde position (2 vs. 3) affects the electronic distribution and reactivity pattern
-
The combined effect of these substitutions creates unique three-dimensional interactions with biological targets
-
Electron-donating groups like methyl can modulate the reactivity of electron-withdrawing groups like aldehyde
These relationships are valuable for rational design of new compounds with enhanced properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume